molecular formula C8H15NO4S B13990231 1-Acetylpiperidin-4-yl methanesulfonate

1-Acetylpiperidin-4-yl methanesulfonate

Cat. No.: B13990231
M. Wt: 221.28 g/mol
InChI Key: SDBJOHCPPBBSMP-UHFFFAOYSA-N
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Description

1-Acetylpiperidin-4-yl methanesulfonate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Preparation Methods

The synthesis of 1-acetylpiperidin-4-yl methanesulfonate typically involves the acetylation of piperidine followed by the introduction of a methanesulfonate group. One common method includes the reaction of piperidine with acetic anhydride to form 1-acetylpiperidine. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield this compound .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-Acetylpiperidin-4-yl methanesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Acetylpiperidin-4-yl methanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-acetylpiperidin-4-yl methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group can act as an alkylating agent, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the modification of receptor function, depending on the specific target .

Comparison with Similar Compounds

1-Acetylpiperidin-4-yl methanesulfonate can be compared with other piperidine derivatives and methanesulfonate esters. Similar compounds include:

Properties

IUPAC Name

(1-acetylpiperidin-4-yl) methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S/c1-7(10)9-5-3-8(4-6-9)13-14(2,11)12/h8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBJOHCPPBBSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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